molecular formula C20H18N2O2S3 B4838679 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile

5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile

Cat. No. B4838679
M. Wt: 414.6 g/mol
InChI Key: AKDMCEDCRVFZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile, also known as MBT-CA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile has shown promising results in various scientific research applications. It has been found to possess antitumor, antiviral, and antimicrobial activities. In a study conducted by Li et al. (2016), 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis through the regulation of the PI3K/Akt/mTOR signaling pathway. Additionally, 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile has been found to exhibit antiviral activity against influenza A virus and antimicrobial activity against Staphylococcus aureus and Candida albicans (Kumar et al., 2018).

Mechanism of Action

The exact mechanism of action of 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile is not fully understood. However, it has been proposed that 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile exerts its antitumor activity through the regulation of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival. 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile has been found to inhibit the activation of Akt and mTOR, leading to the induction of apoptosis in cancer cells (Li et al., 2016).
Biochemical and Physiological Effects:
5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of influenza A virus, and exhibit antimicrobial activity against various pathogens. Additionally, 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile has been found to possess antioxidant activity and to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the development of various diseases, including diabetes and Alzheimer's disease (Kumar et al., 2018).

Advantages and Limitations for Lab Experiments

5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile has several advantages as a potential therapeutic agent. It exhibits potent antitumor, antiviral, and antimicrobial activities, and possesses antioxidant and anti-AGE properties. However, there are several limitations associated with the use of 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile in lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile is not fully understood, which makes it challenging to optimize its therapeutic potential (Kumar et al., 2018).

Future Directions

There are several future directions for the research and development of 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile. One potential direction is to optimize its solubility and bioavailability in order to improve its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile and to identify potential targets for its therapeutic applications. Another potential direction is to investigate the potential of 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile as a lead compound for the development of new drugs with improved therapeutic properties (Kumar et al., 2018).
Conclusion:
In conclusion, 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile is a synthetic compound that has shown promising results in various scientific research applications. It exhibits potent antitumor, antiviral, and antimicrobial activities, possesses antioxidant and anti-AGE properties, and has potential therapeutic applications. However, there are several limitations associated with the use of 5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile in lab experiments, and further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

properties

IUPAC Name

5-[(3-methoxyphenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S3/c1-23-16-8-6-14(7-9-16)12-25-19-18(11-21)20(27-22-19)26-13-15-4-3-5-17(10-15)24-2/h3-10H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDMCEDCRVFZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NSC(=C2C#N)SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile
Reactant of Route 3
5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.